1,3-Di(piperidin-3-yl)urea
Description
Properties
IUPAC Name |
1,3-di(piperidin-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h9-10,12-13H,1-8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYRFCDRMVAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)NC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Intermediate Formation : Piperidin-3-amine (1 equiv) is reacted with CDI (1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 2–4 hours.
-
Urea Formation : A second equivalent of piperidin-3-amine is added, and the reaction is stirred for an additional 6–12 hours.
-
Work-Up : The mixture is washed with water, and the organic layer is dried over Na₂SO₄. The product is purified via column chromatography (CH₂Cl₂:MeOH, 9:1).
Key Data:
This method avoids toxic isocyanates and is scalable, though excess amine may be required to suppress symmetric urea byproducts.
Triphosgene-Based Synthesis
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for urea synthesis. It reacts with amines under basic conditions to generate ureas.
Procedure:
-
Deprotonation : Piperidin-3-amine (2 equiv) is dissolved in THF and cooled to 0°C. A base such as triethylamine (2.2 equiv) is added.
-
Carbonyl Insertion : Triphosgene (0.5 equiv) is introduced dropwise, and the reaction is warmed to room temperature for 4–6 hours.
-
Quenching and Isolation : The mixture is poured into ice-cold water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Key Data:
This method is efficient but requires strict temperature control to minimize carbamate byproducts.
Isocyanate-Amine Coupling
The reaction of piperidin-3-yl isocyanate with piperidin-3-amine offers a direct route, though isocyanates are hazardous and require in situ preparation.
Procedure:
Key Data:
This method is less favored due to safety concerns but is useful for small-scale synthesis.
Hypervalent Iodine Reagent-Mediated Synthesis
ΦI(OAc)₂ enables urea formation from amines and carbamates under mild conditions.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Yield | 40–50% |
| Reaction Time | 18 hours |
| Solvent | 1,2-Dichloroethane |
| Advantages | Avoids toxic reagents |
This method is eco-friendly but offers moderate yields.
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Scalability | Purification Complexity |
|---|---|---|---|---|
| CDI-Mediated | 58–68 | High | High | Moderate |
| Triphosgene-Based | 65–75 | Moderate | Moderate | Low |
| Isocyanate-Amine | 45–55 | Low | Low | High |
| ΦI(OAc)₂-Mediated | 40–50 | High | Moderate | Moderate |
Key Findings :
-
The CDI-mediated method balances safety and yield, making it ideal for laboratory-scale synthesis.
-
Triphosgene-based synthesis offers higher yields but requires careful handling.
-
ΦI(OAc)₂-mediated routes are environmentally benign but less efficient.
Characterization and Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
1,3-Di(piperidin-3-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Cyclization: The presence of the urea moiety allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
N-Substituted Piperidines: Resulting from nucleophilic substitution reactions.
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Produced via reduction reactions.
Scientific Research Applications
2.1. Anticancer Activity
Numerous studies have demonstrated the potential of 1,3-di(piperidin-3-yl)urea derivatives as anticancer agents. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- Case Study : A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized and evaluated for their anticancer activity. The results indicated that many compounds exhibited IC50 values in the low micromolar range against multiple cancer types, suggesting their potential as lead compounds for further development .
2.2. Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound has been investigated as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases and pain syndromes.
- Research Findings : A study highlighted that specific derivatives exhibited a remarkable increase in potency compared to traditional inhibitors, achieving a 1000-fold increase in efficacy over morphine in reducing hyperalgesia in animal models . This suggests a promising avenue for developing new analgesics.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine ring and the urea nitrogen can significantly influence biological activity.
| Compound Structure | Activity | Remarks |
|---|---|---|
| 1-(cyclopropanecarbonyl)piperidin-4-yl | High potency against sEH | Significant pharmacokinetic improvements |
| 1-(trifluoromethoxyphenyl)-3-(piperidin) | Anticancer activity | Effective against multiple cancer cell lines |
Broader Biological Activities
In addition to anticancer properties and sEH inhibition, derivatives of this compound have been linked to other biological activities:
4.1. Antimicrobial Properties
Some studies have reported antibacterial and antifungal activities associated with urea derivatives. The ability to form hydrogen bonds enhances their interaction with microbial targets .
4.2. Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been explored through their inhibitory effects on sEH, leading to reduced inflammation markers in preclinical models .
Mechanism of Action
The mechanism of action of 1,3-di(piperidin-3-yl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .
Comparison with Similar Compounds
Key Observations :
- The dihydrochloride salt of 3-methyl-1-(piperidin-3-yl)urea exhibits higher solubility than the parent compound due to ionic character .
- Bulky substituents (e.g., bromopyridine in compound 4 from ) reduce solubility, whereas piperidine groups enhance water solubility in acidic environments .
Pharmacokinetics and Toxicity
- This compound : Predicted to have moderate oral bioavailability due to its molecular weight (<500 g/mol) and hydrogen-bonding capacity. Piperidine rings may enhance blood-brain barrier penetration .
- Niraparib () : Clinical toxicity includes myelosuppression, highlighting that urea-piperidine hybrids require careful toxicity profiling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-di(piperidin-3-yl)urea, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically involves coupling piperidin-3-amine derivatives with carbonylating agents (e.g., triphosgene or urea precursors). Key steps include:
- Reaction Optimization : Use anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance yield .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via -NMR (e.g., piperidine proton resonances at δ 2.8–3.5 ppm) and LC-MS for molecular ion verification .
Q. How can researchers analytically characterize this compound, and what techniques resolve structural ambiguities?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to assign proton environments and carbonyl signals (e.g., urea C=O at ~155 ppm) .
- Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) monitors purity and detects byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ = 253.19 for CHNO) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s inhibition of soluble epoxide hydrolase (sEH)?
- Methodological Answer :
- Enzyme Assays : Perform in vitro inhibition assays using recombinant sEH, monitoring hydrolysis of fluorescent substrates (e.g., PHOME). IC values are calculated via dose-response curves .
- Docking Studies : Molecular modeling (AutoDock/Vina) predicts binding modes, showing urea carbonyl interactions with catalytic Asp residues in sEH’s active site .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-aryl-3-acylpiperidinyl ureas) to identify substituents enhancing potency (e.g., trifluoromethyl groups improve lipophilicity and target engagement) .
Q. How can structural modifications of this compound improve its pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters at piperidine N) to enhance solubility, as seen in analogs with 70% oral bioavailability in murine models .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) and modify vulnerable sites (e.g., replace metabolically labile methyl groups with cyclopropyl) .
Q. How should researchers resolve contradictions in reported biological activity data for urea-based inhibitors?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., fluorescence vs. LC-MS-based assays) .
- Batch Analysis : Test compound purity via -NMR and HPLC; impurities >5% may artifactually reduce potency .
Q. What crystallographic techniques elucidate the 3D conformation of this compound in solid-state studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: ethyl acetate/hexane). Resolve piperidine chair conformations and hydrogen-bonding networks (urea NH···O=C interactions) .
- Comparative Analysis : Overlay with solution-phase NMR structures to assess conformational flexibility .
Q. What formulation challenges arise when developing aqueous solutions of piperidinyl ureas, and how are they addressed?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility, as demonstrated in Pfizer’s patented formulations .
- Stability Testing : Monitor pH-dependent degradation (e.g., urea hydrolysis) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
